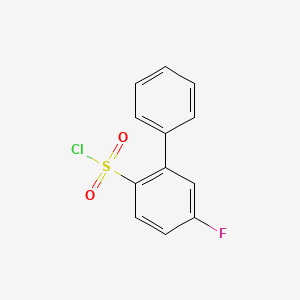

5-Fluoro-2-biphenylsulfonylchloride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8ClFO2S |

|---|---|

Molecular Weight |

270.71 g/mol |

IUPAC Name |

4-fluoro-2-phenylbenzenesulfonyl chloride |

InChI |

InChI=1S/C12H8ClFO2S/c13-17(15,16)12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H |

InChI Key |

JTDOSBZTUBWYBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)F)S(=O)(=O)Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 5 Fluoro 2 Biphenylsulfonylchloride

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for a variety of nucleophiles. These reactions proceed via a nucleophilic substitution mechanism at the sulfur center, where the chloride ion acts as a good leaving group. youtube.com

The reaction of sulfonyl chlorides with alcohols is a standard and widely used method for the synthesis of sulfonate esters. wikipedia.org When 5-Fluoro-2-biphenylsulfonyl chloride is treated with an alcohol, the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom. youtube.com This process typically requires a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. youtube.comyoutube.com The formation of the sulfonate ester proceeds with retention of the stereochemical configuration of the alcohol, as the reaction occurs at the oxygen atom and does not involve the carbon backbone of the alcohol. youtube.com The resulting 5-fluoro-2-biphenylsulfonate esters are stable compounds and can be useful as good leaving groups in subsequent nucleophilic substitution or elimination reactions. libretexts.org

The general reaction scheme is as follows:

5-Fluoro-2-biphenylsulfonyl chloride + R-OH + Base → 5-Fluoro-2-biphenylsulfonate ester + [Base-H]⁺Cl⁻

The steric hindrance of the alcohol can influence the reaction rate. Less sterically hindered alcohols are expected to react more readily. youtube.com

Table 1: Representative Examples of Sulfonate Ester Formation from Sulfonyl Chlorides and Alcohols

| Sulfonyl Chloride | Alcohol | Base | Product |

| p-Toluenesulfonyl chloride | Methanol | Pyridine | Methyl p-toluenesulfonate |

| Benzenesulfonyl chloride | Ethanol | Triethylamine | Ethyl benzenesulfonate |

| Methanesulfonyl chloride | Isopropanol | Pyridine | Isopropyl methanesulfonate |

This table illustrates the general reaction. 5-Fluoro-2-biphenylsulfonyl chloride is expected to undergo similar transformations.

Analogous to the reaction with alcohols, 5-Fluoro-2-biphenylsulfonyl chloride readily reacts with primary and secondary amines to yield the corresponding N-substituted sulfonamides. wikipedia.orgresearchgate.net This reaction is a cornerstone in the synthesis of sulfonamides, a class of compounds with significant applications. researchgate.netnih.gov The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the sulfonyl chloride's sulfur atom. researchgate.net Typically, an excess of the amine or an auxiliary base is used to scavenge the generated HCl. wisc.edu

The general reaction is:

5-Fluoro-2-biphenylsulfonyl chloride + R₁R₂NH + Base → N-(R₁,R₂)-5-Fluoro-2-biphenylsulfonamide + [Base-H]⁺Cl⁻

This transformation is generally efficient, although it can be challenging with less nucleophilic amines, such as certain anilines with strong electron-withdrawing groups. nih.gov

Table 2: Formation of Sulfonamides from Representative Sulfonyl Chlorides and Amines

| Sulfonyl Chloride | Amine | Base | Product |

| Benzenesulfonyl chloride | Aniline (B41778) | Pyridine | N-Phenylbenzenesulfonamide |

| p-Toluenesulfonyl chloride | Diethylamine | Diethylamine | N,N-Diethyl-p-toluenesulfonamide |

| o-Nitrobenzenesulfonyl chloride | Benzylamine | Triethylamine | N-Benzyl-2-nitrobenzenesulfonamide |

This table provides examples of the general sulfonamide synthesis. 5-Fluoro-2-biphenylsulfonyl chloride is anticipated to react in a similar manner.

The reaction of sulfonyl chlorides with thiols is more complex than with alcohols or amines. While the formation of a thiosulfonate ester (R-S-SO₂-Ar) is possible, other reaction pathways are often observed. One common outcome is the reduction of the sulfonyl chloride to the corresponding thiol. For instance, triphenylphosphine (B44618) can be used to reduce arylsulfonyl chlorides to arylthiols. researchgate.net In other cases, particularly at elevated temperatures, the thiol group can be substituted by a chlorine atom, using reagents like SO₂Cl₂. fluorine1.ru The reaction of a thiol with a sulfonyl chloride can also lead to the formation of disulfides through intermediate species like sulfenyl chlorides (RSCl). nih.gov Polyfluoroarenethiols, for example, can be converted to chloropolyfluoroarenes at high temperatures using SO₂Cl₂. fluorine1.ru

Given these possibilities, the reaction of 5-Fluoro-2-biphenylsulfonyl chloride with a thiol could potentially yield a mixture of products, including the corresponding 5-fluoro-2-biphenylthiol, disulfide, or other sulfur-containing species, depending on the specific reaction conditions and reagents employed.

Electrophilic Aromatic Substitution Patterns on the Fluorinated Biphenyl (B1667301) Core of 5-Fluoro-2-biphenylsulfonylchloride

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The position of this substitution on the 5-Fluoro-2-biphenylsulfonyl chloride molecule is directed by the electronic effects of the existing substituents. wikipedia.orgyoutube.com

The key directing groups are:

The Sulfonyl Chloride Group (-SO₂Cl): This is a powerful electron-withdrawing group and acts as a meta-director, deactivating the ring to which it is attached (Ring A). libretexts.org

The Fluorine Atom (-F): As a halogen, fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, but it is also deactivating due to its strong inductive electron withdrawal. libretexts.org

The Phenyl Group (Ring B): The unsubstituted phenyl ring acts as an ortho-, para-directing group for substitutions on Ring A, and it activates the ring it is attached to. youtube.com Conversely, the substituted ring (Ring A) influences the reactivity of Ring B.

Considering these effects, electrophilic attack is most likely to occur on the unsubstituted phenyl ring (Ring B), which is activated by the substituted ring. The preferred positions for substitution on Ring B would be the ortho and, more favorably due to less steric hindrance, the para positions. Substitution on the highly deactivated Ring A is significantly less favorable. If substitution were forced onto Ring A, the position meta to the powerful -SO₂Cl group and ortho to the fluorine atom would be the most likely site.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Biphenyl Positions

Transition metal-catalyzed reactions provide powerful methods for forming new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate. youtube.com This reaction is a versatile tool for synthesizing biaryl compounds. mdpi.com

In the context of 5-Fluoro-2-biphenylsulfonyl chloride, there are a few potential pathways for Suzuki-Miyaura coupling:

Coupling at the C-S Bond: Recent studies have shown that sulfonyl chlorides can act as electrophilic partners in Suzuki-Miyaura couplings, where the C-S bond is cleaved and a new C-C bond is formed. nih.gov This "desulfonative" coupling would replace the -SO₂Cl group with the organic moiety from the boronic acid. Such reactions often require specific ligand and catalyst systems to prevent side reactions like desulfonylation. nih.govnih.gov

Coupling at a C-H Bond: While less common, direct C-H activation and subsequent coupling at one of the positions on the biphenyl core could be envisioned under specific catalytic conditions.

Coupling at the C-F Bond: The C-F bond is generally strong and less reactive in cross-coupling compared to C-Cl, C-Br, or C-I bonds. However, specialized catalysts have been developed for C-F bond activation.

The most probable Suzuki-Miyaura reaction for this substrate, based on current literature, would involve the desulfonative coupling at the C-SO₂Cl position. This would provide a direct route to functionalized 5-fluoro-biphenyl derivatives.

Table 3: General Scheme for Desulfonative Suzuki-Miyaura Coupling

| Aryl Sulfonyl Chloride | Boronic Acid | Catalyst/Ligand | Product |

| Ar-SO₂Cl | R-B(OH)₂ | Pd Catalyst | Ar-R |

This table represents the general transformation. The specific conditions for 5-Fluoro-2-biphenylsulfonyl chloride would need experimental optimization. amazonaws.com

Heck and Sonogashira Coupling Considerations

The potential for 5-Fluoro-2-biphenylsulfonyl chloride to participate in palladium-catalyzed cross-coupling reactions such as the Heck and Sonogashira couplings is an area of significant synthetic interest. Although direct experimental data for this specific substrate is scarce, the reactivity of the carbon-chlorine bond in the sulfonyl chloride group under these conditions is a key point of consideration.

Typically, aryl and vinyl halides are the electrophilic partners in these reactions. The reactivity of the halide follows the general trend I > Br > Cl, making aryl chlorides generally less reactive. However, the sulfonyl chloride group (-SO₂Cl) itself can be a leaving group in some palladium-catalyzed cross-coupling reactions, a process known as desulfinative coupling. In these reactions, an aryl sulfonyl chloride can couple with various partners, with the sulfonyl chloride group being eliminated as sulfur dioxide.

For 5-Fluoro-2-biphenylsulfonyl chloride, a Heck-type reaction would theoretically involve its coupling with an alkene in the presence of a palladium catalyst and a base. Similarly, a Sonogashira coupling would involve its reaction with a terminal alkyne, a palladium catalyst, and a copper(I) co-catalyst. The success of these reactions would be highly dependent on the ability of the palladium catalyst to undergo oxidative addition into the C-S or C-Cl bond. The presence of the fluorine atom on the biphenyl ring could also influence the electronic properties of the substrate and, consequently, its reactivity in these catalytic cycles.

| Reaction Type | Potential Reactants | Typical Catalysts & Conditions | Anticipated Product Class |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Substituted Biphenyls |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Alkynylbiphenyls |

Table 1: Theoretical Heck and Sonogashira Coupling Reactions of this compound

Radical Reactions Involving this compound

Aryl sulfonyl chlorides are known to be precursors to sulfonyl radicals (ArSO₂•) under various conditions, such as photolysis, thermolysis, or through single-electron transfer (SET) processes. These highly reactive intermediates can participate in a variety of radical reactions, including additions to alkenes and alkynes, and cyclization reactions.

For 5-Fluoro-2-biphenylsulfonyl chloride, the generation of the corresponding 5-fluoro-2-biphenylsulfonyl radical would open up pathways to a range of functionalized products. For instance, the addition of this radical to an alkene would proceed via a radical chain mechanism, leading to the formation of a new carbon-sulfur bond. Subsequent reactions of the resulting carbon-centered radical could include hydrogen atom abstraction or further transformations.

Radical cyclization reactions represent another plausible pathway, particularly if an unsaturated functional group is present elsewhere in the molecule or in an appropriate reaction partner. The regioselectivity of such cyclizations would be governed by Baldwin's rules, which predict the relative favorability of different ring-closing pathways.

| Radical Generation Method | Potential Reaction Partner | Expected Intermediate | Potential Product Type |

| Photolysis/Thermolysis | Alkene | 5-Fluoro-2-biphenylsulfonyl radical | β-Functionalized Sulfones |

| Single-Electron Transfer | Alkyne | 5-Fluoro-2-biphenylsulfonyl radical | Vinyl Sulfones |

Table 2: Potential Radical Reactions of this compound

Elucidation of Reaction Kinetics and Mechanistic Pathways for Transformations of this compound

The hydrolysis of aryl sulfonyl chlorides, for example, has been a subject of kinetic studies. The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic ring. The fluorine atom in the 5-position of 5-Fluoro-2-biphenylsulfonyl chloride, being an electron-withdrawing group, would be expected to influence the electrophilicity of the sulfur atom in the sulfonyl chloride group, thereby affecting the rate of nucleophilic attack.

For radical reactions, mechanistic studies would involve identifying the initiation, propagation, and termination steps of the radical chain process. Techniques such as radical trapping experiments and computational studies could provide insight into the structure and reactivity of the transient radical intermediates.

| Transformation Type | Key Mechanistic Steps | Factors Influencing Kinetics |

| Nucleophilic Substitution | Attack of nucleophile, departure of leaving group | Solvent polarity, nucleophile strength, electronic effects of substituents |

| Palladium-Catalyzed Coupling | Oxidative addition, transmetalation, reductive elimination | Ligand effects, catalyst loading, temperature, base strength |

| Radical Reaction | Initiation, propagation, termination | Initiator concentration, light intensity (for photochemical reactions), temperature |

Table 3: General Mechanistic and Kinetic Considerations for Transformations of this compound

Advanced Spectroscopic and Structural Characterization Methodologies for 5 Fluoro 2 Biphenylsulfonylchloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for determining the detailed molecular structure of 5-Fluoro-2-biphenylsulfonylchloride. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, and the interactions between them, a complete structural map can be assembled.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to display a complex series of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the two phenyl rings will exhibit distinct chemical shifts and coupling patterns due to their unique electronic environments.

The protons on the fluorinated phenyl ring are expected to show couplings to the fluorine atom in addition to proton-proton couplings. Specifically, the proton ortho to the fluorine atom would appear as a doublet of doublets due to coupling with the adjacent proton and a longer-range coupling to the fluorine. The other two protons on this ring will also show characteristic splitting patterns influenced by both neighboring protons and the fluorine atom. The five protons of the unsubstituted phenyl ring will likely appear as a more classical multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H3 | 7.20 - 7.35 | ddd | J(H,H) ≈ 8.5, J(H,F) ≈ 8.5, J(H,H) ≈ 2.5 |

| H4 | 7.55 - 7.70 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 4.5 |

| H6 | 8.00 - 8.15 | dd | J(H,H) ≈ 2.5, J(H,F) ≈ 2.5 |

| H2'/H6' | 7.40 - 7.55 | m | |

| H3'/H4'/H5' | 7.40 - 7.55 | m |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 12 distinct signals are expected in the aromatic region (typically 110-145 ppm). The carbon atoms on the fluorinated ring will exhibit coupling with the ¹⁹F nucleus, resulting in splitting of their corresponding signals (¹JCF, ²JCF, ³JCF, etc.). The carbon directly bonded to the fluorine atom (C5) is expected to show the largest coupling constant.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Carbon Assignment | Predicted Chemical Shift (ppm) | C-F Coupling |

| C1 | ~138 | Present |

| C2 | ~135 | Present |

| C3 | ~118 | Present |

| C4 | ~130 | Present |

| C5 | ~160 (d, ¹JCF ≈ 250 Hz) | Present |

| C6 | ~125 | Present |

| C1' | ~139 | Absent |

| C2'/C6' | ~129 | Absent |

| C3'/C5' | ~128 | Absent |

| C4' | ~131 | Absent |

¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. huji.ac.il For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. Aromatic fluorine compounds typically resonate in a well-defined region of the spectrum. nih.gov The fluorine signal will likely appear as a multiplet due to couplings with the neighboring aromatic protons.

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| 5-F | -110 to -120 | ddd |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would help in tracing the connectivity of protons within each aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the two biphenyl (B1667301) rings and the sulfonyl chloride group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

HRMS is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₈ClFO₂S), the expected monoisotopic mass can be calculated with high accuracy. The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) will result in a characteristic isotopic pattern in the mass spectrum, further confirming the elemental composition.

Table 4: Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [M]⁺ | 270.0000 |

| [M+2]⁺ | 272.0000 |

Fragmentation analysis in mass spectrometry provides valuable structural information. Common fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine atom or the entire SO₂Cl group. For this compound, key fragmentation ions would likely include:

[M - Cl]⁺: Loss of the chlorine radical.

[M - SO₂Cl]⁺: Loss of the sulfonyl chloride radical, resulting in a fluorobiphenyl cation.

Fragments arising from the cleavage of the biphenyl bond.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of key functional groups.

The IR spectrum of this compound is expected to show strong absorptions characteristic of the sulfonyl chloride group. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent and typically appear in the regions of 1370-1400 cm⁻¹ and 1180-1190 cm⁻¹, respectively. The C-F stretching vibration will also give rise to a strong absorption, usually in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in identifying the S-Cl and C-S stretching vibrations, as well as the aromatic ring vibrations.

Table 5: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| S=O Asymmetric Stretch | 1370 - 1400 | IR |

| S=O Symmetric Stretch | 1180 - 1190 | IR |

| C-F Stretch | 1200 - 1300 | IR |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| S-Cl Stretch | 300 - 400 | Raman |

| C-S Stretch | 600 - 800 | Raman |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. For derivatives of 5-Fluoro-2-biphenylsulfonyl chloride, single-crystal X-ray diffraction (SC-XRD) analysis offers a detailed insight into their solid-state structure.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Research Findings:

The solid-state conformation of these molecules is stabilized by a network of intermolecular interactions, which can include hydrogen bonds and π-π stacking interactions. researchgate.net The presence and nature of these interactions are crucial for understanding the crystal packing and the macroscopic properties of the material.

Illustrative Crystallographic Data for a Representative Fluorinated Biphenyl Derivative:

| Parameter | Value |

| Chemical Formula | C₁₂H₈ClFO₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.6240(5) |

| b (Å) | 7.0828(2) |

| c (Å) | 24.3641(7) |

| α (°) | 90 |

| β (°) | 105.522(2) |

| γ (°) | 90 |

| Volume (ų) | 2597.9 |

| Z | 4 |

| Dihedral Angle (Ring 1-Ring 2) | 30.81(10)° |

Note: This data is representative of a fluorinated biphenyl derivative and is intended for illustrative purposes. Specific values for 5-Fluoro-2-biphenylsulfonyl chloride may vary.

Advanced Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic methods are essential for determining the purity of 5-Fluoro-2-biphenylsulfonyl chloride and for separating it from its isomers and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the separation of non-volatile and thermally sensitive compounds. For halogenated aromatic compounds, reversed-phase HPLC is often the method of choice. chromforum.orgresearchgate.net In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

The choice of stationary phase is critical for achieving optimal separation. For fluorinated aromatic compounds, columns with phenyl-hexyl or pentafluorophenyl (PFP) stationary phases can provide enhanced selectivity due to specific interactions, such as π-π and dipole-dipole interactions, between the analyte and the stationary phase. chromforum.orgresearchgate.net

Research Findings:

The separation of halogenated isomers can be particularly challenging. However, by carefully optimizing the mobile phase composition (e.g., the ratio of organic solvent to water) and the column temperature, baseline separation can often be achieved. chromforum.org The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can further improve resolution and reduce analysis time. researchgate.net Normal-phase liquid chromatography (NPLC) using carbon-based materials as the stationary phase has also been explored, leveraging halogen-π interactions to achieve separation of halogenated aromatic compounds. rsc.org

Illustrative HPLC Method Parameters for Purity Analysis:

| Parameter | Value |

| Column | Phenyl-Hexyl or PFP, 4.6 mm x 150 mm, 3 µm particle size |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 30 °C |

Gas Chromatography (GC):

GC is a highly efficient separation technique for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a mixture. researchgate.net For the analysis of 5-Fluoro-2-biphenylsulfonyl chloride, a high-temperature capillary column with a non-polar or medium-polarity stationary phase would be suitable.

Research Findings:

The analysis of fluorine-containing compounds by GC-MS can sometimes be challenging due to their potential reactivity. researchgate.net However, for many fluorinated organic compounds, GC-MS is a viable and powerful analytical tool. nih.gov The use of soft ionization techniques, such as field ionization (FI), can be beneficial in cases where the molecular ion is not observed with standard electron ionization (EI), aiding in the determination of the molecular weight of impurities. jeol.com

Illustrative GC-MS Method Parameters for Isomer Separation:

| Parameter | Value |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp. | 230 °C |

| Mass Range | 50-500 amu |

Theoretical and Computational Studies of 5 Fluoro 2 Biphenylsulfonylchloride

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational methods provide insights into the stability, reactivity, and spectroscopic characteristics of compounds like 5-Fluoro-2-biphenylsulfonyl chloride.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for relatively large molecules. For a molecule like 5-Fluoro-2-biphenylsulfonyl chloride, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. nih.govnih.gov

Table 1: Representative Calculated Geometrical Parameters for Aryl Sulfonyl Chlorides from DFT Studies

| Parameter | Typical Calculated Value |

| S=O bond length | ~1.43 Å |

| S-Cl bond length | ~2.07 Å |

| S-C bond length | ~1.77 Å |

| C-S=O bond angle | ~108° |

| O=S=O bond angle | ~120° |

| C-S-Cl bond angle | ~105° |

Note: These are representative values from DFT calculations on related aryl sulfonyl chlorides and may vary for 5-Fluoro-2-biphenylsulfonyl chloride.

These calculations can also elucidate electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The MEP, for instance, can identify the electrophilic and nucleophilic sites within the molecule, which is crucial for understanding its reactivity. nih.gov

Ab Initio Methods for Electronic Properties

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) can provide highly accurate electronic properties. For 5-Fluoro-2-biphenylsulfonyl chloride, ab initio calculations can be employed to obtain precise values for ionization potential, electron affinity, and electronic band gaps. beilstein-journals.orgaps.org These methods are particularly useful for validating the results obtained from DFT calculations and for studying systems where electron correlation effects are significant. mdpi.com

Reaction Pathway Modeling and Transition State Analysis for 5-Fluoro-2-biphenylsulfonyl chloride Transformations

Computational chemistry plays a vital role in mapping the energetic landscape of chemical reactions. For 5-Fluoro-2-biphenylsulfonyl chloride, a key reaction is nucleophilic substitution at the sulfonyl group. Modeling the reaction pathway helps in understanding the mechanism, identifying intermediates, and determining the activation energy of the reaction.

Studies on the hydrolysis and aminolysis of aryl sulfonyl chlorides suggest that these reactions often proceed through a concerted SN2-like mechanism or a stepwise mechanism involving a trigonal-bipyramidal intermediate. rsc.orgnih.gov Computational modeling can distinguish between these pathways by locating the transition state(s) and any intermediates along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in predicting the reaction rate. For instance, in the hydrolysis of benzenesulfonyl chlorides, the reaction is proposed to proceed via an SN2 mechanism. rsc.org

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods are powerful tools for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound.

For 5-Fluoro-2-biphenylsulfonyl chloride, DFT calculations can predict its vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. The calculated IR spectrum would show characteristic strong absorption bands for the sulfonyl chloride group, typically in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. acdlabs.com Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to aid in the structural elucidation of the molecule. Discrepancies between calculated and experimental spectra can often be resolved by considering solvent effects in the computational model. researchgate.netresearchgate.net

Table 2: Representative Calculated vs. Experimental IR Frequencies for a Sulfonyl Chloride Group

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Asymmetric SO₂ stretch | ~1390 | ~1380 |

| Symmetric SO₂ stretch | ~1180 | ~1170 |

Note: These are representative values and can vary depending on the specific molecule and computational method used.

Molecular Dynamics Simulations of Intermolecular Interactions and Conformations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including its conformational changes and intermolecular interactions. For 5-Fluoro-2-biphenylsulfonyl chloride, MD simulations could be used to explore its conformational landscape, particularly the rotation around the biphenyl (B1667301) linkage and the C-S bond.

In the context of its interactions with other molecules, such as in a solution or a biological system, MD simulations can reveal the preferred binding modes and interaction energies. For example, simulations of related aryl sulfonamides have been used to study their binding stability with protein targets. doi.orgnih.gov Such studies can provide valuable insights into the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the behavior of the molecule in a complex environment.

Fluorine Effects on Electronic Distribution and Reactivity

The presence of a fluorine atom in the 5-position of the biphenyl ring is expected to have a significant impact on the electronic properties and reactivity of 5-Fluoro-2-biphenylsulfonyl chloride. Fluorine is a highly electronegative atom and acts as a strong electron-withdrawing group through the inductive effect.

This electron-withdrawing nature of fluorine would be expected to increase the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack. Computational studies on fluorinated aromatic compounds have shown that fluorine substitution can significantly alter the charge distribution and the energies of the frontier molecular orbitals. acs.org Specifically, the LUMO energy is expected to be lowered, which generally correlates with increased reactivity towards nucleophiles. The hydrolysis rates of substituted benzenesulfonyl chlorides have been shown to follow the Hammett equation, with electron-withdrawing groups increasing the reaction rate. rsc.org

Advanced Applications in Organic Synthesis and Materials Science Hypothetical

5-Fluoro-2-biphenylsulfonylchloride as a Versatile Synthetic Intermediate

The reactivity of the sulfonyl chloride functional group is the cornerstone of its utility as a synthetic intermediate. This moiety readily reacts with a wide array of nucleophiles, including amines, alcohols, and thiols, to form stable sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity allows for the facile introduction of the 5-fluoro-2-biphenylsulfonyl group into a diverse range of molecular frameworks.

The presence of the fluorine atom on the biphenyl (B1667301) ring can significantly influence the reactivity of the sulfonyl chloride and the properties of the resulting derivatives. Fluorine's high electronegativity can enhance the electrophilicity of the sulfur atom, potentially increasing the rate of reaction with nucleophiles. Furthermore, the incorporation of a fluorine atom can impart desirable properties to the final products, such as increased metabolic stability in medicinal chemistry or altered electronic characteristics in materials science.

A hypothetical reaction scheme illustrating the versatility of 5-Fluoro-2-biphenylsulfonyl chloride is presented below:

| Nucleophile | Product Class | Hypothetical Application Area |

| Primary Amine (R-NH2) | Sulfonamide | Medicinal Chemistry, Agrochemicals |

| Alcohol (R-OH) | Sulfonate Ester | Protecting Group Chemistry, Leaving Group |

| Thiol (R-SH) | Thioester | Bioorthogonal Chemistry |

| Organometallic Reagent (R-MgBr) | Sulfone | Materials Science |

Role in the Construction of Complex Molecular Architectures and Heterocycles

The structural rigidity and defined three-dimensional shape of the biphenyl scaffold in 5-Fluoro-2-biphenylsulfonyl chloride make it an attractive component for the synthesis of complex molecular architectures. The sulfonyl chloride group can act as a linchpin, connecting different molecular fragments to create intricate structures with tailored properties.

In the realm of heterocyclic chemistry, sulfonyl chlorides are known to participate in cyclization reactions to form a variety of heterocyclic systems. For instance, reaction with appropriate difunctionalized precursors could hypothetically lead to the formation of novel sultams (cyclic sulfonamides) or other sulfur-containing heterocycles. These structures are of interest in medicinal chemistry due to their prevalence in biologically active compounds. nih.gov

A hypothetical synthetic route towards a novel class of fluorinated, biphenyl-containing benzodiazepine analogs, known for their psychoactive properties, could involve the initial reaction of 5-Fluoro-2-biphenylsulfonyl chloride with an aminobenzophenone derivative, followed by a cyclization step. The fluorine atom and the biphenyl group would be expected to modulate the biological activity and pharmacokinetic profile of the resulting heterocycle.

Integration into Novel Polymeric Systems or Supramolecular Assemblies

The unique combination of a reactive functional group and a rigid aromatic backbone suggests a potential role for 5-Fluoro-2-biphenylsulfonyl chloride in the development of novel polymeric and supramolecular materials.

Polymer Integration: Through polycondensation reactions, 5-Fluoro-2-biphenylsulfonyl chloride could be incorporated as a monomer into various polymer backbones. For example, reaction with a diamine could lead to the formation of polysulfonamides. The resulting polymers would be expected to exhibit high thermal stability and specific solubility characteristics due to the presence of the biphenyl and fluoro groups. These properties could be advantageous for applications in high-performance engineering plastics or specialty membranes.

Supramolecular Assemblies: The biphenyl moiety can participate in π-π stacking interactions, a key driving force in the formation of ordered supramolecular structures. By derivatizing 5-Fluoro-2-biphenylsulfonyl chloride with recognition motifs such as hydrogen bonding units, it is conceivable to design self-assembling systems. For instance, a sulfonamide derivative bearing a carboxylic acid or an amide group could form well-defined gels or liquid crystalline phases. The fluorine atom could further influence the packing and electronic properties of these assemblies.

Potential in Advanced Material Development through Derivatization

The derivatization of 5-Fluoro-2-biphenylsulfonyl chloride opens up avenues for the creation of advanced materials with tailored functionalities. The sulfonyl group can be transformed into a variety of other functional groups, each imparting distinct properties to the resulting material.

| Derivative Class | Potential Application |

| Sulfonamides with Photoactive Groups | Organic Light-Emitting Diodes (OLEDs) |

| Sulfonate Esters with Polymerizable Moieties | Cross-linkable Polymers for Coatings |

| Biphenyl Sulfones with Liquid Crystalline Units | Liquid Crystal Displays (LCDs) |

| Sulfonated Biphenyls (via hydrolysis) | Ion-Exchange Resins, Proton Conductors |

For example, the synthesis of a sulfonamide derivative bearing a fluorescent dye could lead to the development of novel fluorescent probes for biological imaging. The biphenyl scaffold would provide a rigid platform, while the fluorine atom could enhance photostability.

Applications in Catalyst Development or Ligand Synthesis

The biphenyl unit is a privileged scaffold in the design of chiral ligands for asymmetric catalysis. The potential for atropisomerism in ortho-substituted biphenyls can be exploited to create a chiral environment around a metal center.

By reacting 5-Fluoro-2-biphenylsulfonyl chloride with a chiral amine or alcohol, it would be possible to synthesize a library of chiral sulfonamide or sulfonate ester ligands. These ligands could then be coordinated to transition metals such as rhodium, palladium, or copper to form asymmetric catalysts. The electronic and steric properties of the ligand, influenced by the fluorine atom and the biphenyl group, would play a crucial role in determining the enantioselectivity of the catalyzed reactions, such as asymmetric hydrogenations or carbon-carbon bond-forming reactions.

A hypothetical example would be the synthesis of a P,N-ligand where the nitrogen atom is part of a sulfonamide derived from 5-Fluoro-2-biphenylsulfonyl chloride and a chiral amino-phosphine. Such a ligand could be effective in palladium-catalyzed asymmetric allylic alkylation reactions.

Future Perspectives and Research Directions for 5 Fluoro 2 Biphenylsulfonylchloride Research

Development of Novel, More Efficient, and Sustainable Synthetic Routes

The current synthesis of 5-Fluoro-2-biphenylsulfonylchloride likely relies on classical methods for the preparation of sulfonyl chlorides. A probable pathway involves the sulfonation of 2-fluoro-biphenyl followed by chlorination. Future research should focus on developing more efficient and sustainable methods for its synthesis.

One promising approach is the use of continuous flow chemistry. An automated continuous synthesis has been successfully applied for the scalable production of other aryl sulfonyl chlorides, offering significant improvements in process consistency and safety, particularly when handling hazardous reagents like chlorosulfonic acid. mdpi.com Such a system for this compound could lead to higher yields and purity while minimizing waste.

Furthermore, the development of "green" synthetic methods is crucial. This could involve exploring alternative sulfonating and chlorinating agents that are less corrosive and produce fewer harmful byproducts. For instance, a one-pot synthesis of other aromatic sulfonyl chlorides has been developed using a reaction product of sulfuryl chloride, N,N-dimethylformamide, and sulfuric acid, which could be adapted for this compound. google.com

Table 1: Potential Synthetic Routes for this compound

| Synthetic Step | Conventional Reagents | Potential Novel Reagents/Methods | Anticipated Advantages |

| Sulfonation | Concentrated Sulfuric Acid, Oleum | SO3-DMF complex, Milder sulfonating agents | Improved regioselectivity, reduced side reactions |

| Chlorination | Thionyl Chloride (SOCl2), Phosphorus Pentachloride (PCl5) | Oxalyl chloride, N-Chlorosuccinimide (NCS) | Milder reaction conditions, easier work-up |

| Overall Process | Batch Synthesis | Continuous Flow Synthesis, One-pot reactions | Enhanced safety, scalability, and efficiency |

Exploration of Unconventional Reactivity and Catalytic Transformations

The reactivity of this compound is largely dictated by the sulfonyl chloride group, which is a versatile functional group for introducing the sulfonyl moiety. Future research should aim to uncover unconventional reactivity patterns and explore its potential in catalytic transformations.

The fluorine atom on the biphenyl (B1667301) ring can influence the electronic properties of the sulfonyl chloride group, potentially leading to unique reactivity compared to its non-fluorinated analogs. A comparative study of the noncovalent interactions of aromatic sulfonyl fluorides and chlorides has shown that the halogen atom significantly impacts the solid-state interactions, which can, in turn, affect reactivity. nih.gov Similar investigations into this compound could provide valuable insights.

Moreover, this compound could serve as a precursor for novel catalysts. For example, sulfonyl chloride-modified materials have been used in the catalytic degradation of lignin. Investigating the use of this compound to create new catalytic systems for a range of organic transformations is a promising research avenue.

Expansion into Interdisciplinary Research Areas Beyond Traditional Organic Synthesis

The unique combination of a biphenyl scaffold, a fluorine atom, and a reactive sulfonyl chloride group makes this compound a candidate for applications in various interdisciplinary fields.

In medicinal chemistry, the biphenyl group is a common structural motif in many pharmaceuticals. The introduction of a fluorine atom can enhance metabolic stability and improve pharmacokinetic properties. Derivatives of other fluorinated sulfonyl chlorides have been investigated for their potential as anticancer and antiviral agents. Therefore, synthesizing a library of sulfonamides and sulfonates from this compound for biological screening is a logical next step.

In materials science, the biphenyl unit can be incorporated into polymers to enhance thermal stability and confer specific optical properties. The sulfonyl group can also be used to modify the properties of materials. Research into the incorporation of this compound into novel polymers and functional materials could lead to the development of advanced materials with tailored properties.

Addressing Challenges and Identifying Opportunities in Large-Scale Production and Industrial Relevance

For this compound to have a significant industrial impact, the challenges associated with its large-scale production must be addressed. A practical and scalable process has been developed for other sulfonyl chlorides, such as 2-(methanesulfonyl)benzenesulfonyl chloride, demonstrating that efficient multi-kilogram scale synthesis is achievable. researchgate.net

Key challenges include ensuring regioselectivity during the sulfonation step to avoid the formation of isomeric impurities and managing the corrosive and hazardous nature of the reagents typically used. The development of robust and safe manufacturing processes will be critical for its commercialization.

The industrial relevance of this compound will ultimately depend on the applications of its derivatives. If its derivatives prove to be valuable as pharmaceuticals, agrochemicals, or advanced materials, the demand for a reliable and cost-effective large-scale synthesis will increase. Therefore, parallel research into both its applications and its manufacturing process is essential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining high-purity 5-Fluoro-2-biphenylsulfonylchloride?

- Methodological Answer : High-purity synthesis typically involves chlorination of the corresponding sulfonic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Post-reaction purification via recrystallization (e.g., using anhydrous dichloromethane or hexane) or column chromatography (silica gel, non-polar solvents) is critical. Evidence from analogous sulfonyl chlorides suggests that controlling reaction temperature (0–5°C) and excluding moisture improves yield and purity . For structural confirmation, combine (to identify aromatic protons and fluorine coupling), (for fluorine environment), and IR spectroscopy (S=O stretching at ~1370–1350 cm⁻¹ and ~1180–1160 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : This compound is moisture-sensitive and reacts exothermically with water, releasing HCl gas. Use anhydrous conditions under inert gas (N₂/Ar), and store in sealed desiccators with drying agents (e.g., molecular sieves). Personal protective equipment (PPE) including nitrile gloves, goggles, and a fume hood are mandatory. Spills should be neutralized with sodium bicarbonate. Thermo Scientific’s safety guidelines for similar sulfonyl chlorides recommend avoiding contact with alcohols or amines during handling .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic and steric properties of this compound in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing fluorine at the 2-position enhances the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the biphenyl moiety may reduce accessibility. Comparative kinetic studies with non-fluorinated analogs (e.g., 2-biphenylsulfonylchloride) can quantify electronic effects. Computational modeling (DFT) of charge distribution and LUMO maps, as seen in fluorinated benzoyl chlorides , provides mechanistic insights. Monitor reactions using to track fluorine’s electronic environment during substitution .

Q. What are the challenges in characterizing byproducts during the synthesis of this compound?

- Methodological Answer : Common byproducts include hydrolyzed sulfonic acids (from trace moisture) or disulfonate esters (from incomplete chlorination). High-resolution mass spectrometry (HRMS) and LC-MS are essential for identifying low-concentration impurities. For example, Thermo Scientific’s data on 5-Chloro-2-fluorobenzenesulfonyl chloride highlights the importance of optimizing reaction stoichiometry to minimize disulfonate formation . Purity assessments via HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection (λ = 254 nm) are recommended .

Q. How can computational chemistry aid in predicting the reactivity of this compound in drug discovery applications?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict reaction pathways with biomolecular targets (e.g., cysteine proteases). Parameters like Fukui indices identify nucleophilic/electrophilic sites, while molecular docking simulations assess binding affinity. Studies on structurally related sulfonamides (e.g., 5- derivatives ) demonstrate the utility of computational tools in rational drug design. Pair these with experimental validation using kinetic assays (e.g., stopped-flow spectroscopy) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for this compound synthesis?

- Methodological Answer : Discrepancies arise from differences in chlorination agents (SOCl₂ vs. PCl₅), solvent polarity, and moisture control. For instance, Alfa Aesar’s protocol for 5-Chloro-2-fluorobenzenesulfonyl chloride achieved 97% purity using SOCl₂ in anhydrous toluene , whereas American Elements’ high-purity sulfonyl chlorides required rigorous drying of starting materials . Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., reaction time, temperature) to reconcile these variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.